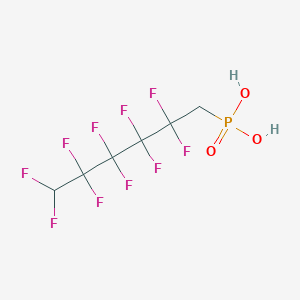
(2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid is a fluorinated organophosphorus compound. It is characterized by the presence of ten fluorine atoms attached to a hexyl chain, which is bonded to a phosphonic acid group. This compound is of interest due to its unique chemical properties, including high thermal stability and resistance to chemical degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid typically involves the reaction of a fluorinated hexyl compound with a phosphonic acid derivative. One common method is the reaction of 1-bromo-2,2,3,3,4,4,5,5,6,6-decafluorohexane with triethyl phosphite, followed by hydrolysis to yield the phosphonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
(2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in imaging and diagnostic applications.
Industry: Utilized in the production of high-performance materials, including coatings and polymers, due to its thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic species, making it useful in catalysis and as a ligand in coordination chemistry. The fluorinated hexyl chain contributes to the compound’s hydrophobicity and stability.
Comparison with Similar Compounds
Similar Compounds
(2,2,3,3,4,4,5,5,6,6-Decafluoroheptanoic acid): Similar in structure but with a carboxylic acid group instead of a phosphonic acid group.
(2,2,3,3,4,4,5,5,6,6-Decafluorobiphenyl): Contains a biphenyl structure with similar fluorination.
Uniqueness
(2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid is unique due to its combination of a highly fluorinated hexyl chain and a phosphonic acid group. This combination imparts both high stability and reactivity, making it valuable in various applications where other similar compounds may not perform as well.
Properties
CAS No. |
113933-95-2 |
|---|---|
Molecular Formula |
C6H5F10O3P |
Molecular Weight |
346.06 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decafluorohexylphosphonic acid |
InChI |
InChI=1S/C6H5F10O3P/c7-2(8)4(11,12)6(15,16)5(13,14)3(9,10)1-20(17,18)19/h2H,1H2,(H2,17,18,19) |
InChI Key |
SAPCVXPHUTVQEM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















